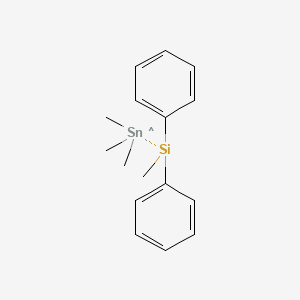
Methyldiphenyl(trimethylstannyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Trimethylstannylmethyldiphenylsilan, 96, involves the reaction of trimethyltin chloride with diphenylmethylsilane under specific conditions. The reaction typically requires a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity of 96% .
Analyse Chemischer Reaktionen
Trimethylstannylmethyldiphenylsilan, 96, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the trimethylstannyl group is replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Trimethylstannylmethyldiphenylsilan, 96, has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Researchers use this compound to study the effects of organotin compounds on biological systems.
Medicine: While not used directly in medicine, it serves as a model compound for studying the pharmacokinetics and toxicology of organotin compounds.
Industry: It is utilized in the development of new materials and catalysts for industrial processes
Wirkmechanismus
The mechanism of action of Trimethylstannylmethyldiphenylsilan, 96, involves its interaction with various molecular targets. The trimethylstannyl group can form strong bonds with other elements, facilitating the formation of new compounds. The pathways involved include nucleophilic substitution and oxidative addition, which are common in organometallic chemistry .
Vergleich Mit ähnlichen Verbindungen
Trimethylstannylmethyldiphenylsilan, 96, can be compared with other organotin compounds such as:
Trimethyltin chloride: Similar in structure but lacks the diphenylmethylsilane component.
Triphenyltin chloride: Contains phenyl groups instead of methyl groups attached to the tin atom.
Dimethyltin dichloride: Has two methyl groups and two chlorine atoms attached to the tin atom.
Eigenschaften
Molekularformel |
C16H22SiSn |
|---|---|
Molekulargewicht |
361.1 g/mol |
InChI |
InChI=1S/C13H13Si.3CH3.Sn/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;;;;/h2-11H,1H3;3*1H3; |
InChI-Schlüssel |
VRHBFHZSPDOAKI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C1=CC=CC=C1)C2=CC=CC=C2.C[Sn](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


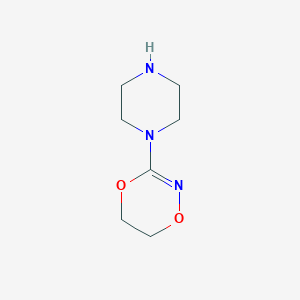

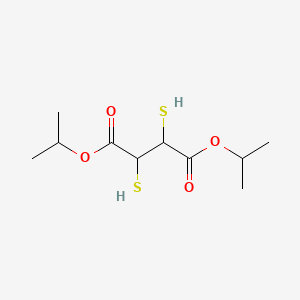
![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
![[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
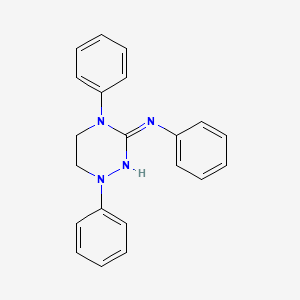
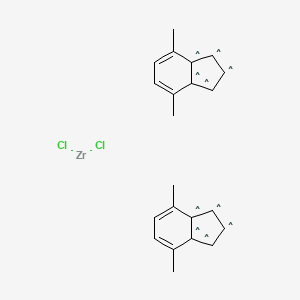
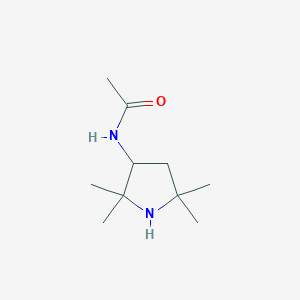
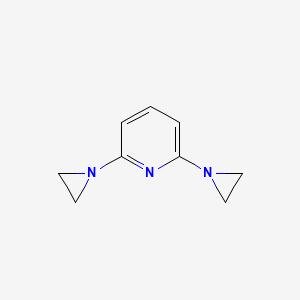
![5H-Benzothiazolo[3,2-a]quinoline-6-carboxylic acid, 2-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-3-nitro-5-oxo-](/img/structure/B13818103.png)
![N-[(3R,6S)-6-methoxyoxan-3-yl]acetamide](/img/structure/B13818104.png)

![Cyclopropa[4,5]cyclopenta[1,2-D]pyrimidine](/img/structure/B13818110.png)

